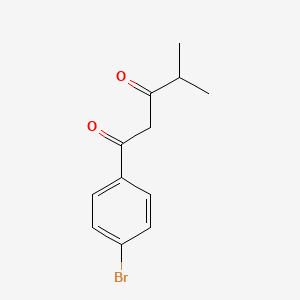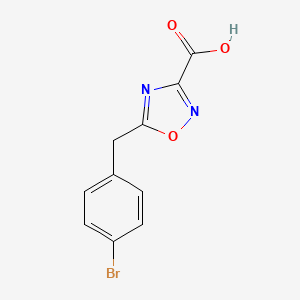
5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromobenzyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl hydrazine with carbon dioxide to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, which may exhibit different biological activities.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products:
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal activities. It has shown promising results against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential as an anti-inflammatory and anticancer agent has been explored. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 5-(3-Nitrophenyl)-1,2,4-oxadiazole-2-amine
- 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Isobutylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison: Compared to similar compounds, 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits unique properties due to the presence of the bromobenzyl group. This group enhances its lipophilicity and ability to interact with biological membranes, making it more effective in antimicrobial applications. Additionally, the bromine atom can participate in halogen bonding, further influencing its biological activity .
Propriétés
Formule moléculaire |
C10H7BrN2O3 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15) |
Clé InChI |
NFOONRDRSXOMRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC(=NO2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
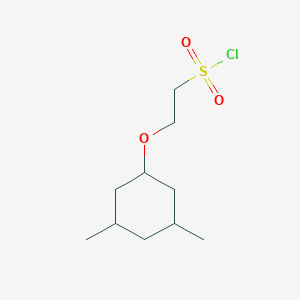
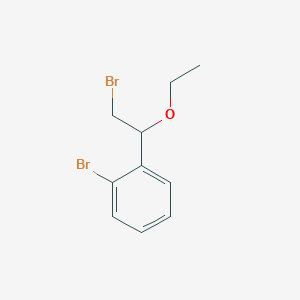
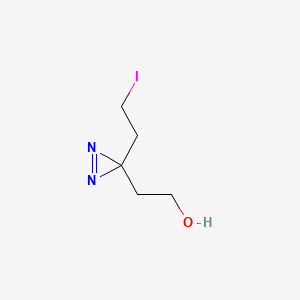
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)

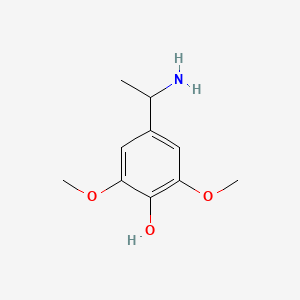

![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)


